FRAX1036 is a potent and selective PAK1 inhibitor. Administration of docetaxel with either FRAX1036, or PAK1 small interfering RNA oligonucleotides dramatically altered signaling to cytoskeletal-associated proteins, such as stathmin, and induced microtubule disorganization and cellular apoptosis. Live-cell imaging revealed that the duration of mitotic arrest mediated by docetaxel was significantly reduced in the presence of FRAX1036, and this was associated with increased kinetics of apoptosis.
FRAX1036
CAS No.: 1432908-05-8
Cat. No.: VC0528480
Molecular Formula: C28H32ClN7O
Molecular Weight: 518.062
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432908-05-8 |
|---|---|
| Molecular Formula | C28H32ClN7O |
| Molecular Weight | 518.062 |
| IUPAC Name | 6-[2-chloro-4-(6-methylpyrazin-2-yl)phenyl]-8-ethyl-2-[2-(1-methylpiperidin-4-yl)ethylamino]pyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C28H32ClN7O/c1-4-36-26-21(16-32-28(34-26)31-10-7-19-8-11-35(3)12-9-19)13-23(27(36)37)22-6-5-20(14-24(22)29)25-17-30-15-18(2)33-25/h5-6,13-17,19H,4,7-12H2,1-3H3,(H,31,32,34) |
| Standard InChI Key | RYCBSFIKWACFBY-UHFFFAOYSA-N |
| SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)C4=NC(=CN=C4)C)Cl)NCCC5CCN(CC5)C |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
FRAX1036 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1432908-05-8 |
| Molecular Formula | C28H32ClN7O |
| Molecular Weight | 518.05 g/mol |
| Target | PAK (p21-activated kinase) |
| Pathway | Cell Cycle/DNA Damage; Cytoskeleton |
The compound demonstrates specific solubility characteristics which are important for laboratory applications:
| Solvent | Solubility |
|---|---|
| DMSO | 5.3 mg/mL (10.23 mM; requires warming) |
| In vivo formulation | 10 mg/mL (19.30 mM) in 50% PEG300/50% saline (suspension requiring ultrasonication) |
For experimental preparation, the following volumes are recommended for creating stock solutions:
| Concentration | Volume for Different Masses |
|---|---|
| 1 mg | |
| 1 mM | 1.9303 mL |
| 5 mM | 0.3861 mL |
| 10 mM | 0.1930 mL |
Mechanism of Action
FRAX1036 functions as an ATP-competitive inhibitor specifically targeting the p21-activated kinase family. This compound demonstrates differential binding affinity across PAK isoforms, as evidenced by the following inhibition constants:
| PAK Isoform | Ki Value |
|---|---|
| PAK1 | 23.3 nM |
| PAK2 | 72.4 nM |
| PAK4 | 2.4 μM |
These values demonstrate that FRAX1036 exhibits approximately 100-fold greater selectivity for group I PAKs (PAK1 and PAK2) compared to group II PAKs (represented by PAK4) . This selective inhibition profile provides researchers with a valuable tool to investigate PAK1/2-dependent signaling pathways in various cellular contexts.
The molecular basis for FRAX1036 activity involves competitive binding at the ATP-binding pocket of PAK kinases, preventing ATP from accessing its binding site and thereby inhibiting the catalytic activity of these enzymes. By inhibiting PAK activity, FRAX1036 disrupts downstream signaling cascades involved in cytoskeletal reorganization, cell cycle progression, and cell survival pathways .
Biological Activities
Effects on Cytoskeletal Dynamics
PAK1 plays a crucial role in regulating cytoskeletal organization through its interactions with various cytoskeletal proteins. FRAX1036 treatment has been demonstrated to significantly alter microtubule organization in several cell lines, including U2OS osteosarcoma cells . This effect on cytoskeletal dynamics is particularly relevant in the context of cancer, where dysregulated cytoskeletal remodeling contributes to enhanced cell motility, invasion, and metastasis.
One key mechanistic aspect of FRAX1036's effect on the cytoskeleton involves its impact on stathmin phosphorylation. Stathmin is a microtubule-destabilizing protein whose activity is regulated by phosphorylation. FRAX1036 treatment, particularly when combined with docetaxel, alters stathmin phosphorylation patterns, thereby affecting microtubule dynamics and stability .
Apoptotic Effects
FRAX1036 demonstrates pro-apoptotic activity in cancer cells, especially when used in combination with other therapeutic agents. In breast cancer cell lines MDA-MB-175 and HCC2911, treatment with 2.5 μM FRAX1036 in combination with docetaxel has been shown to induce the expression of cleaved PARP (a marker of apoptosis) and increase the rate of apoptotic cell death .
The apoptotic effects of FRAX1036 appear to be mediated through multiple mechanisms, including disruption of mitotic processes and alteration of cell survival signaling pathways downstream of PAK1/2. Live-cell imaging studies have revealed that FRAX1036 in combination with docetaxel affects the duration of mitotic arrest and enhances the kinetics of apoptosis in treated cells .
Preclinical Efficacy
Activity in Breast Cancer Models
FRAX1036 has been extensively evaluated in breast cancer models, where PAK1 amplification and overexpression have been associated with poor clinical outcomes, particularly in the luminal subtype. The compound demonstrates variable efficacy across different breast cancer subtypes:
| Breast Cancer Subtype | IC50 Range |
|---|---|
| HR-/HER2+ cell lines | 2.6–3.8 μM |
| Triple-negative breast cancer (TNBC) cell lines | 1.5–5.7 μM |
| Luminal cell lines | 5.0–11.5 μM |
These data indicate that FRAX1036 exhibits greater potency against HER2-positive and triple-negative breast cancer cells compared to luminal subtypes . This differential sensitivity may reflect varying levels of dependence on PAK1/2 signaling across breast cancer subtypes.
Activity in Non-Small Cell Lung Cancer
Beyond breast cancer, FRAX1036 has shown activity in non-small cell lung cancer (NSCLC) models. At a concentration of 10 μM, FRAX1036 significantly affects the proliferation of NSCLC cells when combined with KRAS prenylation inhibitors . This finding suggests potential applications in KRAS-driven malignancies, which represent a significant proportion of lung adenocarcinomas.
Combination Strategies
Synergy with Microtubule-Targeting Agents
One of the most promising applications of FRAX1036 is in combination with microtubule-targeting agents, particularly taxanes such as docetaxel. This combination demonstrates enhanced anti-tumor activity compared to either agent alone, with several key observations:
-
The combination dramatically alters signaling to cytoskeletal-associated proteins, particularly stathmin
-
It induces significant microtubule disorganization in cancer cells
-
It enhances cellular apoptosis through increased expression of apoptotic markers
-
Live-cell imaging reveals that FRAX1036 significantly reduces the duration of docetaxel-mediated mitotic arrest while increasing the kinetics of apoptosis
The mechanistic basis for this synergy likely involves the complementary disruption of microtubule dynamics: docetaxel directly stabilizes microtubules, while FRAX1036 affects microtubule organization through inhibition of PAK-mediated signaling to cytoskeletal proteins.
Combination with Aurora A Inhibitors
FRAX1036 has also been investigated in combination with inhibitors of Aurora A kinase (AURKA), such as alisertib. Both PAK1 and AURKA are frequently overexpressed in breast tumors and contribute to aggressive phenotypes and poor clinical outcomes. These kinases support MAPK pathway activation and can contribute to endocrine resistance by phosphorylating estrogen receptor alpha (ERα) .
For in vivo evaluation of this combination, researchers have employed a fixed molar ratio of FRAX1036 to alisertib of 1:1.5, based on the maximum tolerated doses of both compounds and clinically relevant doses of alisertib in humans . This combination strategy represents a novel approach to targeting multiple kinase pathways involved in cancer progression.
Structural Insights from Computational Studies
Computational analyses have provided valuable insights into the mechanism of action and selectivity of FRAX1036. Molecular dynamics simulations and binding free energy calculations for PAK1/inhibitor and PAK4/inhibitor complexes indicate that the computational results correlate well with experimental activity data .
These studies have identified key structural determinants of inhibitor binding and selectivity:
-
The anchoring of residue Leu347 in PAK1 is critical for inhibitor binding
-
Similarly, residue Leu398 in PAK4 plays an important role in inhibitor interactions
-
These structural features form the basis for the design of Afraxis PAK inhibitors, including FRAX1036
Understanding these structure-activity relationships provides valuable information for the future development of more potent and selective PAK inhibitors with improved pharmacological properties.
Experimental Methodologies
Several experimental approaches have been employed to evaluate the activity and mechanism of action of FRAX1036:
Cellular Viability Assays
Cellular viability is typically assessed via ATP content using luminescent assays (such as CellTiter-Glo) after a 4-day incubation period with FRAX1036 either alone or in combination with other agents. For combination studies with docetaxel, cells are treated simultaneously with FRAX1036 (dose range = 0 to 5 μM) and docetaxel (dose range = 0 to 0.4 nM) in a matrix of concentrations, with combination synergy determined by Bliss independence analyses .
Apoptosis Assays
For quantification of apoptosis, cells are typically treated with FRAX1036 and/or other agents, and caspase 3/7 activation is monitored using live-cell imaging systems. Cells are imaged at regular intervals (every 2-4 hours) for 36-72 hours, and the data is analyzed to detect and quantify apoptotic cells. The apoptotic index is calculated by dividing the final apoptotic cell count by the total cell count .
Live-Cell Imaging for Mitotic Analysis
To evaluate the effects of FRAX1036 on mitosis, live-cell imaging techniques are employed. Cells expressing fluorescent markers for chromosomes and/or microtubules are monitored from the beginning of mitotic rounding until cell division, mitotic slippage, or apoptosis. This approach allows for detailed characterization of mitotic timing, spindle formation, and cell fate decisions following treatment with FRAX1036 alone or in combination with other agents .
Future Perspectives
FRAX1036 represents an important tool in the investigation of PAK biology and the evaluation of PAK inhibition as a therapeutic strategy in cancer. Several promising directions for future research include:
-
Further optimization of FRAX1036 or development of related compounds with improved pharmacokinetic properties
-
Identification of biomarkers to predict sensitivity to PAK inhibition
-
Expansion of combination strategies to include targeted therapies beyond microtubule-targeting agents and Aurora kinase inhibitors
-
Clinical development of PAK inhibitors for cancer therapy, particularly in breast cancer subtypes with PAK1 amplification or overexpression
The structural insights gained from computational studies of FRAX1036 and related compounds will likely facilitate the design of next-generation PAK inhibitors with enhanced potency, selectivity, and drug-like properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume